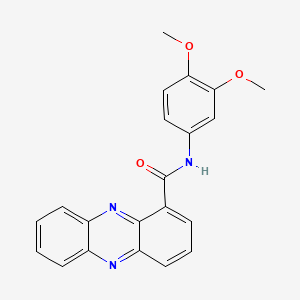

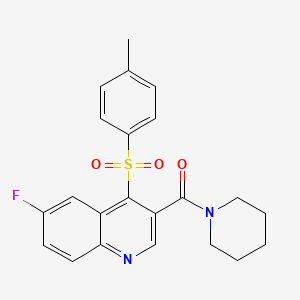

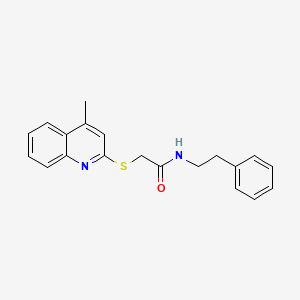

(6-Fluoro-4-tosylquinolin-3-yl)(piperidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds, such as N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives, has been described using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by 1H and 13C NMR and mass spectra . For example, the 1H-NMR spectrum of a related compound showed peaks at various positions, indicating the presence of different types of hydrogen atoms in the molecule .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, structure-activity relationship studies indicated that the ether linkage between quinoline and piperidine is crucial to the inhibitory effect .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, a related compound showed a melting point of 302–306°C . The 1H-NMR spectrum of the compound showed peaks at various positions, indicating the presence of different types of hydrogen atoms in the molecule .Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Synthesis and Characterization : A study by Prasad et al. (2018) involved the preparation of a novel bioactive heterocycle closely related to the chemical structure of interest. This compound was evaluated for antiproliferative activity, and its structure was characterized using various spectroscopic methods, highlighting the potential of such compounds in medicinal chemistry (Prasad et al., 2018).

Potential Therapeutic Uses

- Antiproliferative Activity : The same study by Prasad et al. also investigated the antiproliferative activity of the synthesized compound, suggesting its potential application in cancer research. The structural stability, indicated by inter and intra-molecular hydrogen bonds, could account for its bioactivity and stability as a pharmaceutical agent (Prasad et al., 2018).

- Antimycobacterial Activities : Novel fluoroquinolones, including structures similar to the query compound, have been synthesized and evaluated for their in vitro and in vivo antimycobacterial activities against various Mycobacterium strains. One study found that certain derivatives demonstrated significant activity, suggesting their potential as antimicrobial agents (Senthilkumar et al., 2009).

Pharmacokinetic Studies

- Metabolite Identification and Transporter-Mediated Excretion : Research into the human metabolites of related compounds has provided insight into their pharmacokinetics, including identification in human urine, plasma, and feces. Such studies are crucial for understanding the drug's metabolism, excretion, and the role of transporter-mediated excretion in renal and hepatic elimination (Umehara et al., 2009).

Safety And Hazards

Orientations Futures

The future directions in the research of similar compounds involve the design and development of new drugs with potential antimicrobial activity. The best practice to develop new molecules is modification of the structure of the existing drug molecules . In particular, a basic pharmacologically active structure could be altered by substituting different functional groups such as amide, imide, and/or alkyl groups that could improve the antimicrobial activity .

Propriétés

IUPAC Name |

[6-fluoro-4-(4-methylphenyl)sulfonylquinolin-3-yl]-piperidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN2O3S/c1-15-5-8-17(9-6-15)29(27,28)21-18-13-16(23)7-10-20(18)24-14-19(21)22(26)25-11-3-2-4-12-25/h5-10,13-14H,2-4,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMJATLCTECXZAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Fluoro-4-tosylquinolin-3-yl)(piperidin-1-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-acetyl-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2965775.png)

![(Z)-4-(N-butyl-N-methylsulfamoyl)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2965776.png)